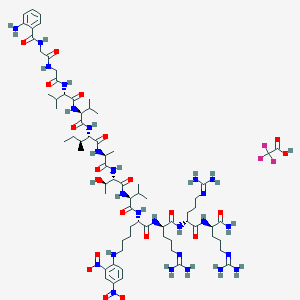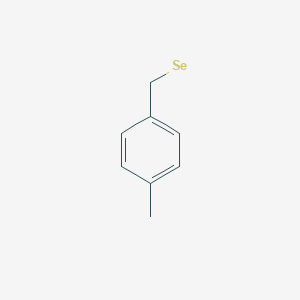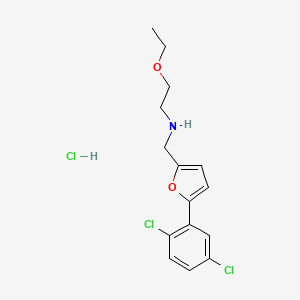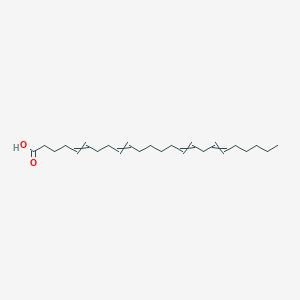
Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate is an organic compound with the molecular formula C10H14ClN3O2 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate typically involves the reaction of pyrazine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The process can be summarized as follows:
Starting Materials: Pyrazine derivative, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-25°C.
Procedure: The pyrazine derivative is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of triethylamine. Tert-butyl chloroformate is then added dropwise to the reaction mixture. The reaction is stirred for several hours until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group in tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Hydrolysis: The carbamate bond is susceptible to hydrolysis, leading to the formation of tert-butyl alcohol, carbon dioxide, and the corresponding amine.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can facilitate the hydrolysis of the carbamate bond.
Major Products Formed
Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.
Hydrolysis: The primary products are tert-butyl alcohol, carbon dioxide, and the corresponding amine.
Applications De Recherche Scientifique
Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate involves its interaction with biological targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 5-(chloromethyl)pyridin-2-ylcarbamate: Similar structure but with a pyridine ring instead of pyrazine.
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a tosyl group and a pyrrolo[2,3-b]pyrazine ring.
Uniqueness
Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
tert-butyl N-[5-(chloromethyl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15) |
Clé InChI |
CQKZCNGWNFYNLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)

![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)


![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)

